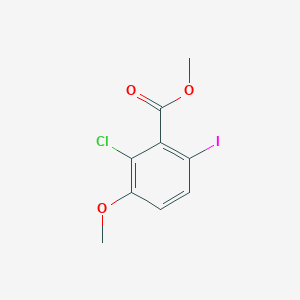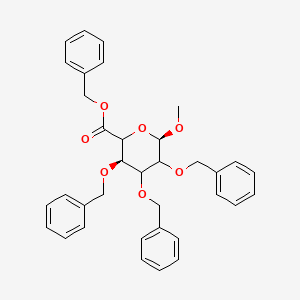
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, two methoxy groups, and a benzeneethanamine backbone. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with N-methyl-2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and alcohols. These derivatives have their own unique properties and applications.
科学的研究の応用
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride involves its interaction with specific molecular targets in cells. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links. This results in the disruption of DNA replication and transcription, ultimately causing cell death. The compound’s ability to alkylate DNA makes it a potent anticancer agent.
類似化合物との比較
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride can be compared to other similar compounds, such as:
Carmustine (BCNU): Another chloroethyl-containing compound used in cancer treatment.
Lomustine (CCNU): Similar in structure and function, also used as an anticancer agent.
Fotemustine: A newer drug in the same category, under clinical trials for its anticancer properties.
Uniqueness
What sets N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its dual methoxy groups and chloroethyl moiety make it particularly effective in forming DNA adducts and cross-links, enhancing its therapeutic potential.
特性
分子式 |
C35H36O7 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
benzyl (3R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3/t30-,31?,32?,33?,35-/m1/s1 |
InChIキー |
ZSBAMJXOTVTRDC-YTXSTRMYSA-N |
異性体SMILES |
CO[C@H]1C(C([C@H](C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
正規SMILES |
COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


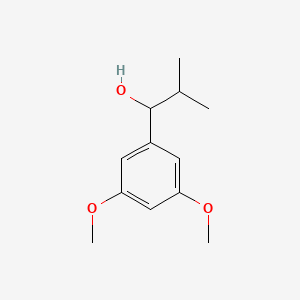
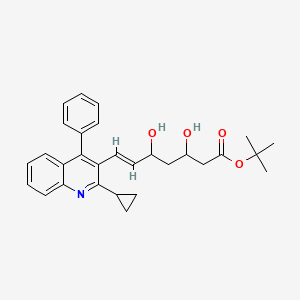

![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
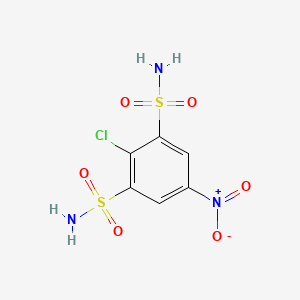
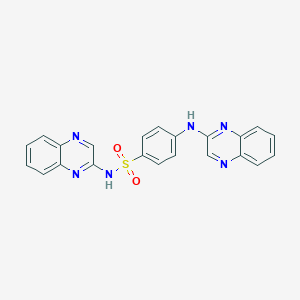
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
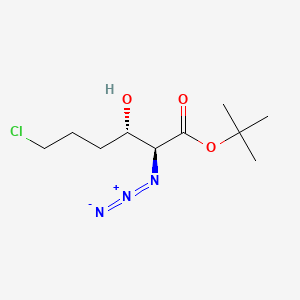


![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

